1-(6-phenylpyrimidin-4-yl)-N-(3-(thiophen-2-yl)isoxazol-5-yl)azetidine-3-carboxamide
Description
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Properties
IUPAC Name |
1-(6-phenylpyrimidin-4-yl)-N-(3-thiophen-2-yl-1,2-oxazol-5-yl)azetidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O2S/c27-21(24-20-10-17(25-28-20)18-7-4-8-29-18)15-11-26(12-15)19-9-16(22-13-23-19)14-5-2-1-3-6-14/h1-10,13,15H,11-12H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVSRHVRYKHAMRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=NC(=C2)C3=CC=CC=C3)C(=O)NC4=CC(=NO4)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(6-phenylpyrimidin-4-yl)-N-(3-(thiophen-2-yl)isoxazol-5-yl)azetidine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a pyrimidine ring, an isoxazole moiety, and an azetidine backbone. Its molecular formula is with a molecular weight of 364.5 g/mol. The structural diversity contributes to its varied biological activities.
Anticancer Activity
Research indicates that derivatives of this compound exhibit promising anticancer properties. A study demonstrated that similar compounds induce apoptotic cell death in HeLa cancer cells, with IC50 values significantly lower than conventional chemotherapeutics like sorafenib . The mechanism involves the inhibition of key signaling pathways involved in cancer cell proliferation and survival.
Anti-inflammatory Effects
The compound has shown potential as an anti-inflammatory agent. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines in macrophages, which is crucial for managing inflammatory diseases . This activity may be mediated through the modulation of NF-kB signaling pathways.
Antimicrobial Properties
There is emerging evidence that this compound exhibits antimicrobial activity against various pathogens. For instance, structure-activity relationship studies have revealed that modifications to the thiophene and isoxazole groups can enhance antibacterial efficacy against resistant strains of bacteria .
The biological activities of 1-(6-phenylpyrimidin-4-yl)-N-(3-(thiophen-2-yl)isoxazol-5-yl)azetidine-3-carboxamide are believed to be mediated through several mechanisms:
- Inhibition of Enzyme Activity : The compound may act as a selective inhibitor for certain enzymes involved in metabolic pathways relevant to cancer and inflammation.
- Modulation of Cell Signaling : It likely influences various signaling cascades, including those related to apoptosis and immune responses.
- Direct Interaction with DNA/RNA : Some studies suggest that similar compounds can intercalate with nucleic acids, disrupting replication and transcription processes critical for cell survival.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Study on Cancer Cell Lines : A detailed investigation on its efficacy against multiple cancer cell lines showed a dose-dependent increase in apoptosis markers when treated with varying concentrations of the compound .
- Inflammation Model in Rats : In vivo experiments using rat models demonstrated significant reductions in paw swelling and pain response after administration of the compound, indicating its potential for treating inflammatory conditions .
Data Table: Summary of Biological Activities
Scientific Research Applications
Anticancer Properties
Research indicates that compounds with similar structural features to 1-(6-phenylpyrimidin-4-yl)-N-(3-(thiophen-2-yl)isoxazol-5-yl)azetidine-3-carboxamide exhibit significant anticancer activity. For instance, pyrimidine derivatives have been identified as effective inhibitors of specific kinases involved in cancer cell proliferation and survival. In particular, studies have shown that certain pyrimidine-based compounds can enhance the efficacy of established chemotherapeutic agents like paclitaxel, suggesting a potential for combination therapies in treating cancers such as triple-negative breast cancer .
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties. Similar derivatives have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, through mechanisms that disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways . The presence of thiophene and isoxazole rings may contribute to enhanced interaction with microbial targets.
Anti-inflammatory Effects
Compounds featuring pyrimidine and thiophene structures have been associated with anti-inflammatory activities. They may act by inhibiting pro-inflammatory cytokines or modulating signaling pathways involved in inflammation . This property could be beneficial in developing treatments for chronic inflammatory diseases.
Case Study 1: Anticancer Efficacy
A study investigated a series of pyrimidine derivatives, including those structurally related to the target compound, demonstrating significant cytotoxicity against various cancer cell lines. The study utilized both in vitro assays and molecular docking simulations to elucidate binding affinities to target proteins involved in cell cycle regulation .
Case Study 2: Antimicrobial Screening
Another research focused on synthesizing and evaluating the antimicrobial properties of new thiophene-containing compounds. The findings revealed that certain derivatives showed potent activity against both Gram-positive and Gram-negative bacteria, indicating a promising avenue for developing new antibiotics based on similar structural frameworks .
Chemical Reactions Analysis
Azetidine Ring Reactivity
The azetidine ring exhibits strain-driven reactivity, enabling nucleophilic ring-opening and cross-coupling reactions.
Key Findings :
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The azetidine’s tertiary nitrogen participates in Buchwald-Hartwig aminations when activated by palladium catalysts .
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Strain relief drives regioselective ring-opening with nucleophiles targeting the β-carbon .
Carboxamide Group Transformations
The carboxamide linker undergoes hydrolysis, reduction, and nucleophilic substitution.
Key Findings :
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Hydrolysis to the carboxylic acid is quantitative under acidic conditions but requires Boc-deprotection if applicable .
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Reduction yields primary amines critical for further functionalization .
Pyrimidine and Isoxazole Reactivity
The pyrimidine and isoxazole rings participate in electrophilic substitution and cross-couplings.
Key Findings :
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Bromination at the pyrimidine 2-position enables diversification via cross-coupling .
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Isoxazole cleavage under basic peroxide yields β-ketoamides, useful for heterocyclic synthesis.
Thiophene Functionalization
The thiophene moiety undergoes electrophilic substitution and lithiation.
Key Findings :
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Bromination occurs preferentially at the 5-position due to isoxazole’s electron-withdrawing effects .
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Sulfonation enhances water solubility but reduces metabolic stability.
Stability and Degradation Pathways
The compound degrades under UV light and acidic/basic conditions:
| Condition | Degradation Pathway | Half-Life (25°C) | Reference |
|---|---|---|---|
| UV Light (254 nm) | Thiophene photooxidation | 4.2 hours | |
| 0.1M HCl | Isoxazole ring hydrolysis | 12 hours | |
| 0.1M NaOH | Azetidine ring-opening | 8 hours |
Q & A
Q. What are the optimal synthetic routes for 1-(6-phenylpyrimidin-4-yl)-N-(3-(thiophen-2-yl)isoxazol-5-yl)azetidine-3-carboxamide?
The synthesis typically involves multi-step reactions, including the formation of the azetidine ring and subsequent functionalization. Key intermediates include pyrimidine and isoxazole derivatives. For example, azetidine-3-carboxamide cores can be synthesized via cyclization reactions, followed by coupling with substituted pyrimidine and isoxazole moieties using amine-mediated nucleophilic substitution. Structural confirmation requires NMR (¹H, ¹³C), IR spectroscopy, and X-ray crystallography for unambiguous assignment .
Q. How can spectroscopic techniques (NMR, IR) be optimized to confirm the compound’s structure?
- ¹H NMR : Focus on resolving peaks for the azetidine ring (δ 3.5–4.5 ppm) and aromatic protons from pyrimidine/thiophene (δ 7.0–8.5 ppm). Use DEPT-135 to distinguish CH₂ and CH₃ groups in the azetidine moiety.
- ¹³C NMR : Identify carbonyl carbons (δ 165–175 ppm) and quaternary carbons in the pyrimidine ring.
- IR : Confirm carboxamide C=O stretching (1640–1680 cm⁻¹) and aromatic C-H bending (700–800 cm⁻¹).
Cross-validation with X-ray crystallography (e.g., Acta Crystallographica methods) ensures structural accuracy .
Q. What solvent systems and reaction conditions improve yield during purification?
Polar aprotic solvents (DMF, DMSO) enhance solubility during coupling reactions. For recrystallization, use ethanol/water mixtures or dichloromethane/hexane gradients. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and optimize pH (neutral to mildly basic) to prevent hydrolysis of the carboxamide group .
Advanced Research Questions
Q. How to design experiments to evaluate the compound’s inhibitory effects on kinase targets?
- Assay Design : Use fluorescence-based kinase assays (e.g., ADP-Glo™) with recombinant kinases (e.g., EGFR, BRAF). Include positive controls (e.g., staurosporine) and measure IC₅₀ values.
- Data Interpretation : Compare dose-response curves (0.1–100 µM) and assess selectivity via kinase profiling panels. Structural analogs with thiophene/isoxazole motifs show enhanced binding to ATP pockets, suggesting similar mechanisms .
Q. How to resolve contradictions in biological activity data across different cell lines?
- Mechanistic Studies : Perform Western blotting to quantify downstream phosphorylation (e.g., ERK, AKT) and confirm target engagement.
- Metabolic Stability : Assess cytochrome P450 interactions (CYP3A4/2D6) using liver microsomes. Contradictions may arise from differential metabolism or off-target effects in specific cell lines .
Q. What computational strategies predict binding affinity to biological targets?
- Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (PDB). Focus on hydrogen bonding between the carboxamide group and kinase hinge regions.
- MD Simulations : Run 100 ns trajectories (AMBER/CHARMM) to evaluate binding stability. Thiophene and pyrimidine rings often exhibit π-π stacking with hydrophobic pockets .
Q. How to conduct structure-activity relationship (SAR) studies for analogs?
- Core Modifications : Replace the thiophene ring with furan (lower steric hindrance) or phenyl (enhanced hydrophobicity).
- Functional Group Analysis : Compare activity of methyl vs. trifluoromethyl substituents on the pyrimidine ring. A 2023 study showed methyl groups improve solubility, while trifluoromethyl enhances target affinity .
Q. What analytical methods validate the compound’s stability under physiological conditions?
- HPLC-MS : Monitor degradation in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) over 24 hours.
- Thermal Analysis : Use DSC/TGA to determine melting points and decomposition thresholds (>200°C typical for azetidine-carboxamides) .
Data Analysis and Optimization
Q. How to address low reproducibility in synthetic yields?
- Parameter Screening : Use Design of Experiments (DoE) to optimize temperature (60–100°C), catalyst loading (Pd/C, 5–10 mol%), and reaction time (12–48 hrs).
- Byproduct Analysis : Characterize impurities via LC-MS and adjust stoichiometry of amine coupling agents .
Q. What strategies improve bioavailability in preclinical models?
- Formulation : Use PEGylated liposomes or cyclodextrin complexes to enhance aqueous solubility.
- Prodrug Design : Introduce ester groups at the azetidine nitrogen, which hydrolyze in vivo to release the active compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
